

# Application Notes: Cy3.5 NHS Ester for Protein Conjugation

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## Compound of Interest

Compound Name: Cy3.5

Cat. No.: B1495360

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## Introduction

**Cy3.5** N-hydroxysuccinimide (NHS) ester is a reactive, orange-red fluorescent dye designed for the covalent labeling of proteins, antibodies, and other biomolecules containing primary amines.[1] The NHS ester functional group facilitates a reliable and efficient conjugation to primary amino groups ( $-NH_2$ ), predominantly found on the  $\epsilon$ -amino group of lysine residues and the N-terminal  $\alpha$ -amino group of proteins.[2] This reaction forms a stable amide bond, resulting in a fluorescently labeled protein that is a valuable tool for a wide range of research and diagnostic applications, including fluorescence microscopy, flow cytometry, immunoassays, and Western blotting.[3][4]

## Principle of the Reaction

The conjugation of **Cy3.5** NHS ester to a protein is based on a nucleophilic acyl substitution reaction. The primary amine on the protein, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This chemical reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3] The efficiency of this reaction is highly dependent on the pH of the reaction buffer, with optimal labeling achieved at a pH of 8.3-8.5.[5] At this pH, a significant portion of the primary amines on the protein are deprotonated and thus nucleophilic, while the competing hydrolysis of the NHS ester is minimized.[2]

## Key Features and Applications

- **Bright and Photostable Fluorescence:** **Cy3.5** exhibits intense fluorescence in the orange-red region of the visible spectrum, characterized by a high quantum yield and good photostability, which makes it well-suited for sensitive detection and various imaging applications.[\[1\]](#)[\[4\]](#)
- **Versatile Labeling:** The NHS ester chemistry is versatile, allowing for the labeling of a broad array of proteins, such as antibodies, enzymes, and structural proteins.[\[5\]](#)[\[6\]](#)
- **Specific Conjugation:** The reaction specifically targets primary amines, offering a degree of control over the sites of labeling on the protein.[\[7\]](#)
- **Wide Range of Applications:**
  - **Fluorescence Microscopy:** Labeled antibodies are frequently used to visualize the subcellular localization of specific proteins in cells and tissues.[\[4\]](#) For instance, an anti-EGFR antibody labeled with a cyanine dye can be employed to image the receptor on the surface of cancer cells.[\[7\]](#)
  - **Flow Cytometry:** Antibodies conjugated with fluorescent dyes are indispensable for the identification and sorting of specific cell populations based on the expression of cell surface markers.[\[4\]](#)
  - **Immunoassays:** Proteins labeled with **Cy3.5** are utilized in diverse immunoassay formats, including ELISA, for the sensitive detection and quantification of various analytes.[\[4\]](#)
  - **Förster Resonance Energy Transfer (FRET):** **Cy3.5** can function as either a donor or an acceptor fluorophore in FRET-based assays to investigate protein-protein interactions.[\[4\]](#)

## Quantitative Data

Table 1: Spectroscopic Properties of **Cy3.5**

Property	Value	Reference(s)
Excitation Maximum ( $\lambda_{ex}$ )	~581-591 nm	[1][8]
Emission Maximum ( $\lambda_{em}$ )	~596-604 nm	[1][8]
Molar Extinction Coefficient ( $\epsilon$ )	~116,000 M <sup>-1</sup> cm <sup>-1</sup>	[9]
Fluorescence Quantum Yield ( $\Phi$ )	~0.35	[9]
Stokes Shift	~15 nm	[1]
Correction Factor (CF <sub>280</sub> )	0.22	[9]

Table 2: Recommended Reaction Conditions for Protein Conjugation

Parameter	Recommended Value	Reference(s)
Reaction Buffer	Amine-free buffer (e.g., 0.1 M sodium bicarbonate, 0.1 M sodium borate, or 0.1 M phosphate buffer)	[2][5][6]
pH	8.3 - 8.5	[4][5][6]
Protein Concentration	2-10 mg/mL	[5]
Dye:Protein Molar Ratio	10:1 to 15:1 (as a starting point, requires optimization)	[4]
Reaction Time	1-4 hours at room temperature, or overnight on ice	[5][6]
Quenching Reagent	50-100 mM Tris-HCl or Glycine, pH ~7.4-8.0	

## Experimental Protocols

### Protocol 1: Protein Preparation for Labeling

- **Buffer Exchange:** The protein to be labeled must be in a buffer free of primary amines. Buffers containing Tris or glycine are unsuitable as they will compete with the protein for reaction with the NHS ester.
  - If the protein is in an incompatible buffer, perform dialysis against 0.1 M sodium bicarbonate buffer, pH 8.3, or use a desalting column.
- **Concentration Adjustment:** Adjust the protein concentration to a range of 2-10 mg/mL using the selected reaction buffer.<sup>[5]</sup> Protein concentrations below 2 mg/mL may result in lower labeling efficiency.

#### Protocol 2: Protein Conjugation with **Cy3.5** NHS Ester

- **Prepare **Cy3.5** NHS Ester Stock Solution:** Allow the vial of **Cy3.5** NHS ester to equilibrate to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Briefly vortex to ensure complete dissolution. This solution should be used immediately after preparation.
- **Calculate the Required Volume of Dye Stock Solution:** Determine the volume of the 10 mM **Cy3.5** NHS ester stock solution needed to achieve the desired dye-to-protein molar ratio. A starting ratio of 10:1 is often recommended for initial experiments.<sup>[4]</sup>
- **Labeling Reaction:**
  - Add the calculated volume of the **Cy3.5** NHS ester stock solution to the protein solution while gently vortexing or stirring.
  - Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.<sup>[5][6]</sup> Alternatively, the reaction can be performed overnight on ice.<sup>[5][6]</sup>
- **Quench the Reaction (Optional):** To terminate the labeling reaction, add a quenching buffer such as Tris-HCl or glycine to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

#### Protocol 3: Purification of the Fluorescently Labeled Protein

It is essential to remove any unreacted **Cy3.5** NHS ester and the NHS byproduct from the labeled protein conjugate.

- Size-Exclusion Chromatography (Gel Filtration): This is the most widely used method for separating the labeled protein from smaller, unreacted dye molecules.<sup>[5][6]</sup>
  - Equilibrate a desalting column (e.g., Sephadex G-25) with a suitable storage buffer for the protein (e.g., PBS).
  - Apply the reaction mixture to the column.
  - Collect the eluted fractions. The labeled protein will be in the void volume (the initial colored fractions), while the free dye will be retained and elute later.
- Dialysis: This is another effective method for removing small molecules from the protein conjugate.
  - Transfer the reaction mixture into a dialysis membrane with an appropriate molecular weight cutoff (MWCO).
  - Dialyze against a large volume of storage buffer at 4°C, with several buffer changes over a period of 24-48 hours.

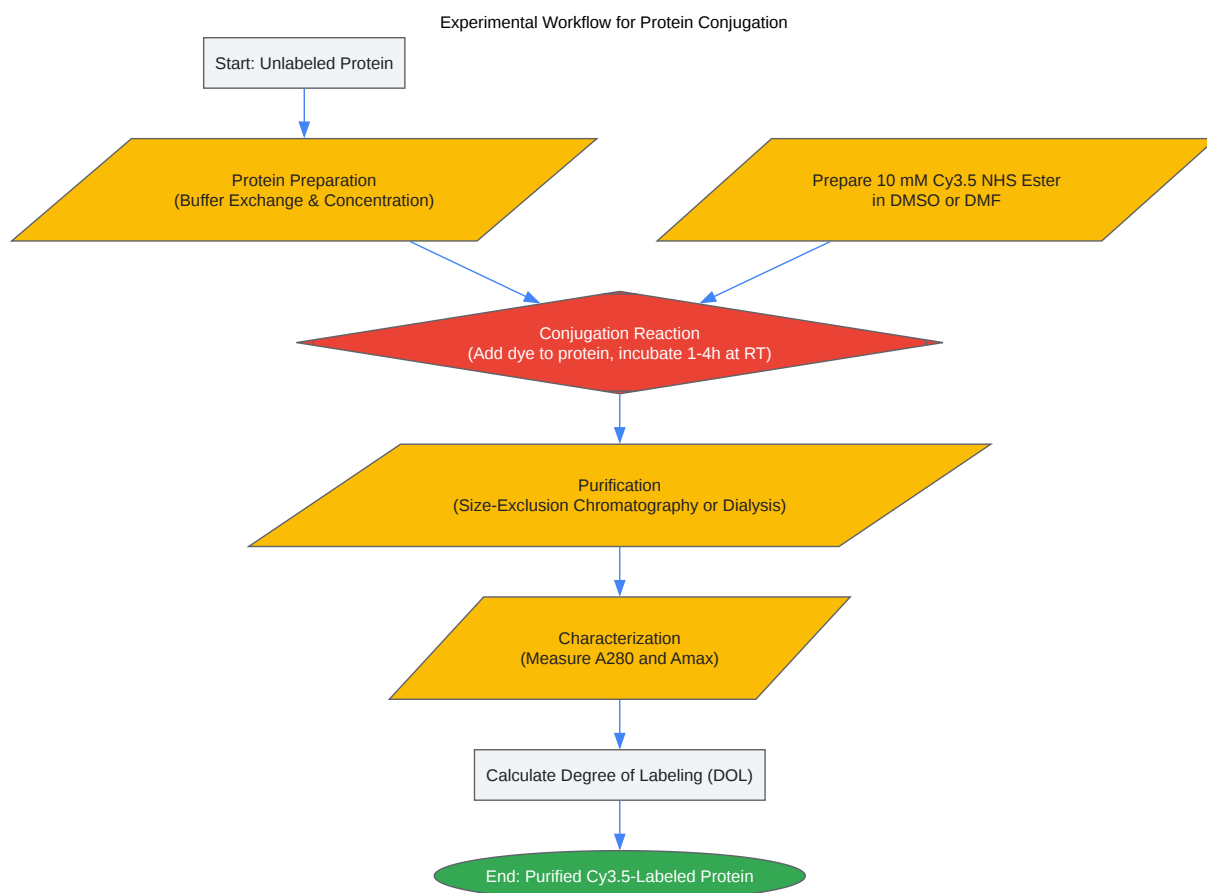
#### Protocol 4: Determination of the Degree of Labeling (DOL)

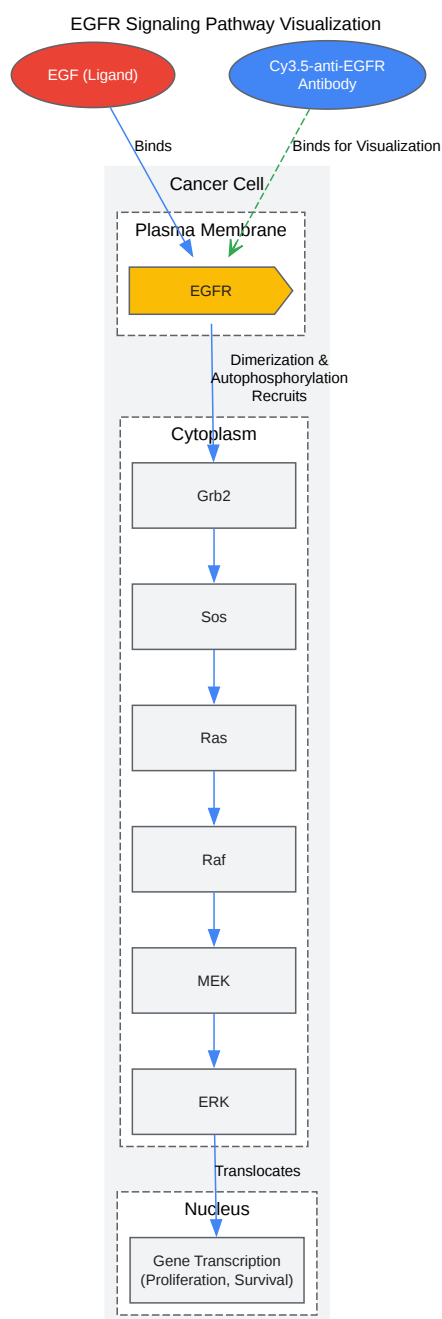
The Degree of Labeling (DOL) represents the average number of dye molecules conjugated to each protein molecule.

- Measure Absorbance:
  - Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate at 280 nm ( $A_{280}$ ) and at the absorbance maximum of **Cy3.5** (~591 nm,  $A_{max}$ ).
- Calculate Protein Concentration:
  - The absorbance at 280 nm is a composite of the absorbance from the protein and the dye. The dye's contribution can be corrected for using a specific correction factor (CF).

- $\text{Corrected } A_{280} = A_{280} - (A_{\text{max}} \times CF_{280})$
- $\text{Protein Concentration (M)} = \text{Corrected } A_{280} / \epsilon_{\text{protein}}$ 
  - where  $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm.
- Calculate Dye Concentration:
  - $\text{Dye Concentration (M)} = A_{\text{max}} / \epsilon_{\text{dye}}$ 
    - where  $\epsilon_{\text{dye}}$  is the molar extinction coefficient of **Cy3.5** at its  $\lambda_{\text{max}}$  ( $\sim 116,000 \text{ M}^{-1}\text{cm}^{-1}$ ).  
[9]
- Calculate DOL:
  - $\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

## Visualizations





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